molecular formula C11H22N2O3 B2794372 Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate CAS No. 2361608-66-2

Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate

Cat. No.: B2794372
CAS No.: 2361608-66-2
M. Wt: 230.308
InChI Key: BBBIVYGTEHXNPD-DJLDLDEBSA-N
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Description

This carbamate derivative features a cyclopentane backbone with three critical substituents: (1) a tert-butyl carbamate group, (2) a hydroxyl group at the 2-position, and (3) an aminomethyl group at the 4-position. The stereochemistry (1R,2R,4S) is crucial for its conformational stability and biological interactions. Such compounds are intermediates in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)5-9(8)14/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBIVYGTEHXNPD-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) protecting group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents such as lithium aluminum hydride (LiAlH4), and acids like trifluoroacetic acid (TFA) for deprotection. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group yields a ketone, while deprotection of the Boc group results in the free amine .

Scientific Research Applications

Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The pathways involved may include the inhibition of enzyme active sites or the modulation of protein-protein interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are listed below, with differences in substituents, stereochemistry, and ring systems:

Compound Name (CAS No.) Ring Type Substituents Stereochemistry Key Properties/Applications
Target Compound Cyclopentane 2-OH, 4-(aminomethyl), tert-butyl carbamate (1R,2R,4S) High polarity, chiral drug intermediate
tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate (1016971-66-6) Cyclopentane 2-NH₂, tert-butyl carbamate (1R,2R) Lower solubility due to lack of OH group
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Cyclopentane 2-OH, tert-butyl carbamate (1R,2S) Altered stereochemistry reduces H-bonding capacity
tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate (454170-16-2) Cyclopentane 2-OH, tert-butyl carbamate (1R,2R) Similarity score 0.98 vs. target; stereospecific reactivity
tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate (259133-23-8) Cyclopentene 4-NH₂, tert-butyl carbamate (1R,4R) Conjugated double bond increases electrophilicity
Edoxaban intermediate (1210348-34-7) Cyclohexane 2-NH₂, 5-(dimethylaminocarbonyl), tert-butyl carbamate (1R,2S,5S) Complex substituents enable protein binding in anticoagulants

Impact of Structural Differences

  • Hydroxyl vs. Amino Groups: The target compound’s 2-OH group enhances hydrogen-bonding capacity compared to amino-substituted analogues like 1016971-66-6, improving solubility in polar solvents .
  • Stereochemistry : The (1R,2R,4S) configuration distinguishes it from (1R,2S) isomers (e.g., 1330069-67-4), which exhibit lower thermal stability due to unfavorable steric interactions .
  • Ring Size and Saturation : Cyclopentane derivatives (e.g., 454170-16-2) show higher ring strain than cyclohexane-based analogues (e.g., Edoxaban intermediate), affecting reactivity in nucleophilic substitutions .
  • Functional Group Complexity: The Edoxaban intermediate’s dimethylaminocarbonyl group enables stronger interactions with biological targets, whereas the target compound’s aminomethyl group is more reactive in alkylation reactions .

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